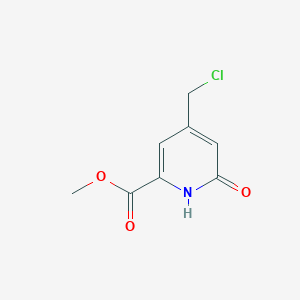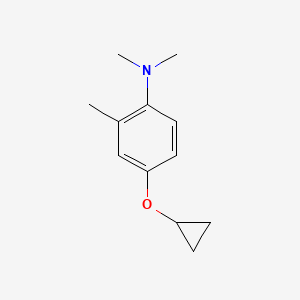
5-Acetyl-4-hydroxypyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-4-hydroxypyridine-2-carboxylic acid is an organic compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-hydroxypyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with acetylating agents under controlled conditions. For instance, the acetylation of 4-hydroxypyridine-2-carboxylic acid using acetic anhydride in the presence of a catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality this compound .
化学反応の分析
Types of Reactions
5-Acetyl-4-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
5-Acetyl-4-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of agrochemicals and dyes
作用機序
The mechanism of action of 5-Acetyl-4-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. Additionally, the hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with various biological molecules, influencing their function .
類似化合物との比較
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine with similar structural features.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): A structural isomer of nicotinic acid.
Uniqueness
5-Acetyl-4-hydroxypyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and hydroxyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various applications .
特性
分子式 |
C8H7NO4 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
5-acetyl-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)5-3-9-6(8(12)13)2-7(5)11/h2-3H,1H3,(H,9,11)(H,12,13) |
InChIキー |
XDHQAEYRKVPBGF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC(=CC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one](/img/structure/B14844964.png)

![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine](/img/structure/B14844988.png)
